molecular formula C12H17N B15310402 3-[(2,5-Dimethylphenyl)methyl]azetidine

3-[(2,5-Dimethylphenyl)methyl]azetidine

Cat. No.: B15310402
M. Wt: 175.27 g/mol
InChI Key: OZJNVCJZEQHYAY-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)methyl]azetidine (CAS 1342649-49-3) is a chemical reagent featuring a saturated four-membered azetidine ring, a structure of high interest in modern drug discovery for its ability to improve the physicochemical properties of lead compounds . The azetidine ring serves as a valuable bioisostere and a constrained building block, often used to enhance metabolic stability, influence three-dimensionality, and fine-tune polarity and solubility in pharmaceutical research . This specific derivative is substituted with a 2,5-dimethylphenylmethyl group, a scaffold recognized in the development of novel antimicrobial agents targeting multidrug-resistant Gram-positive pathogens . The combination of these structural motifs makes this compound a promising intermediate for medicinal chemistry programs. Researchers can leverage this compound as a core scaffold for generating libraries targeting a range of biological activities. Azetidine derivatives have been explored for their potential in treating metabolic and inflammatory diseases, among other conditions . This product is intended for research applications as a building block in organic synthesis and drug discovery efforts. For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]azetidine

InChI

InChI=1S/C12H17N/c1-9-3-4-10(2)12(5-9)6-11-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3

InChI Key

OZJNVCJZEQHYAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-[(2,5-Dimethylphenyl)methyl]azetidine, can be achieved through various methods. One notable method involves photo-induced copper catalysis via [3+1] radical cascade cyclization. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production of azetidines often employs microwave irradiation techniques for efficient cyclocondensation reactions. This method allows for the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines in an alkaline aqueous medium .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethylphenyl)methyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . Other reagents include dimethylsulfoxonium methylide for one-pot reactions under microwave irradiation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)methyl]azetidine involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo ring-opening polymerization, which allows it to form various macromolecular architectures . This property is crucial for its applications in materials science and medicinal chemistry.

Comparison with Similar Compounds

Key Observations:

Melting Points : The propanamides (7c–7f) exhibit higher melting points (134–178°C), likely due to strong intermolecular hydrogen bonding from amide and sulfanyl groups. The azetidine derivative’s melting point is unreported but may be lower due to reduced polarity .

Lipophilicity : CS-0309467’s benzodioxin and methoxy groups increase lipophilicity, whereas the azetidine compound’s balance of aromatic and aliphatic groups may offer intermediate logP values.

Spectroscopic Characterization

  • IR Spectroscopy : Propanamides (7c–7f) show characteristic peaks for N–H (amide, ~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C–S (~700 cm⁻¹). For the azetidine compound, C–N stretching (~1200 cm⁻¹) and aromatic C–H bending (~800 cm⁻¹) would dominate .
  • NMR Spectroscopy : The azetidine’s protons (δ 2.5–3.5 ppm for N–CH₂; δ 6.5–7.2 ppm for aromatic H) would differ markedly from the propanamides’ amide NH (δ 8–10 ppm) and thiazole/oxadiazole signals .
  • Mass Spectrometry : EI-MS of propanamides shows fragmentation patterns consistent with sulfanyl and amide cleavages (e.g., m/z 375–389). The azetidine derivative’s spectrum would likely feature a prominent molecular ion at m/z ~179 .

Q & A

Q. What are the optimized synthetic routes for 3-[(2,5-Dimethylphenyl)methyl]azetidine, and how do reaction conditions influence yield and purity?

Synthesis typically involves alkylation or ring-closure reactions using precursors like 2,5-dimethylbenzyl halides and azetidine derivatives. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) are often required for ring formation but must be balanced to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency, while non-polar solvents improve selectivity in multi-step reactions .
  • Catalysts : Bases like NaH or K2_2CO3_3 are critical for deprotonation and intermediate stabilization . Purity (>95%) is achieved via column chromatography or recrystallization, with NMR and HPLC used for validation .

Q. How do structural modifications (e.g., substituent positioning) affect the compound's physicochemical properties?

Substituents like the 2,5-dimethylphenyl group influence:

  • Lipophilicity : Increased logP values enhance membrane permeability, as seen in analogs with trifluoromethyl or methoxy groups .
  • Steric effects : Ortho-substituents (e.g., 2,5-dimethyl) create steric hindrance, altering binding kinetics in biological assays .
  • Electronic effects : Electron-donating groups (e.g., methyl) stabilize the azetidine ring, reducing ring-opening reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • 1^1H/13^{13}C NMR : Resolve azetidine ring protons (δ 3.0–4.0 ppm) and aromatic protons from the dimethylphenyl group (δ 6.5–7.5 ppm). Coupling constants confirm ring strain (~90° bond angles) .
  • IR spectroscopy : Identifies N-H stretches (3300–3400 cm1^{-1}) and C-N vibrations (1200–1300 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C12_{12}H15_{15}N: 173.12 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental strategies validate these interactions?

  • Target identification : Computational docking (e.g., AutoDock) predicts affinity for enzymes like tyrosine phosphatases or GPCRs. For example, trifluoromethyl analogs show nanomolar binding to PTP1B .
  • Validation methods :
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD_D values) .
  • Cellular assays : MTT assays assess cytotoxicity (e.g., IC50_{50} values in neuroprotection studies) .
    • Contradictions : Discrepancies between in silico predictions and in vitro results may arise from solvation effects or off-target interactions, requiring orthogonal validation (e.g., isothermal titration calorimetry) .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Meta-analysis : Compare datasets for analogs (e.g., 3-(trifluoromethylphenyl)azetidine vs. 3-(methoxyphenyl)azetidine) to identify substituent-specific trends .
  • Experimental controls : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC50_{50} values for kinase inhibition may stem from ATP concentration differences .
  • Structure-activity relationship (SAR) : Use molecular dynamics simulations to correlate substituent electronic profiles (Hammett constants) with activity .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Metabolic hotspots : The azetidine ring is prone to CYP450-mediated oxidation. Strategies include:
  • Deuteration : Replace vulnerable C-H bonds with C-D bonds to slow metabolism .
  • Steric shielding : Introduce bulky groups (e.g., tert-butyl) near the azetidine nitrogen to block enzymatic access .
    • In vitro models : Use liver microsomes or hepatocytes to quantify half-life improvements. For example, fluorinated analogs show 2–3× longer t1/2_{1/2} than non-fluorinated versions .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

  • Batch variability : Optimize catalytic systems (e.g., Pd/C for hydrogenation) to ensure reproducibility at multi-gram scales .
  • Purification bottlenecks : Switch from column chromatography to continuous-flow systems for higher throughput .
  • Toxicity : Screen intermediates for genotoxicity (Ames test) and hepatotoxicity (ALT/AST assays) early in development .

Methodological Recommendations

  • Data interpretation : Cross-reference computational models (e.g., DFT for reaction mechanisms) with experimental kinetics to resolve mechanistic ambiguities .
  • Collaborative workflows : Integrate medicinal chemistry (SAR) with pharmacokinetic profiling (e.g., ADME-Tox) to prioritize lead compounds .

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